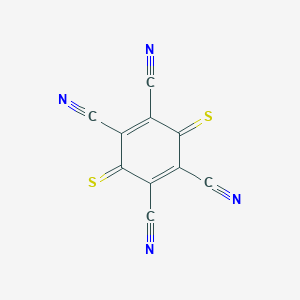![molecular formula C10H11FO B14358900 {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene CAS No. 91922-67-7](/img/structure/B14358900.png)
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-fluoroprop-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the production scale and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluorine atom in the compound enhances its reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the fluorinated prop-1-en-2-yl moiety.
3-Fluoroprop-1-en-2-ol: Contains the fluorinated prop-1-en-2-yl group but lacks the benzyl group.
Benzyl fluoride: Contains the benzyl group with a fluorine atom directly attached to the benzene ring.
Uniqueness
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is unique due to the presence of both the benzyl and fluorinated prop-1-en-2-yl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
91922-67-7 |
|---|---|
Molekularformel |
C10H11FO |
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
3-fluoroprop-1-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H11FO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI-Schlüssel |
NARRFIDHSIWFHF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CF)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
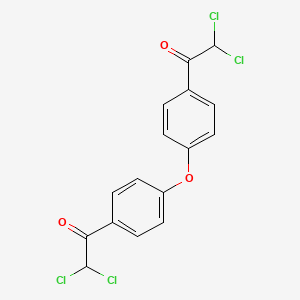
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
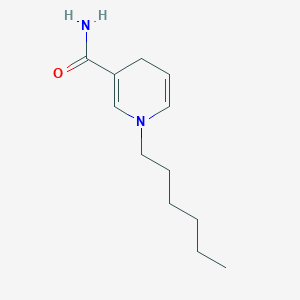
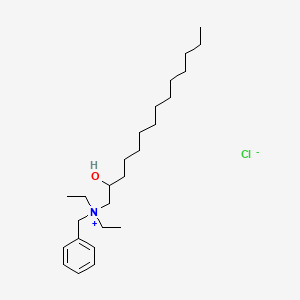
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
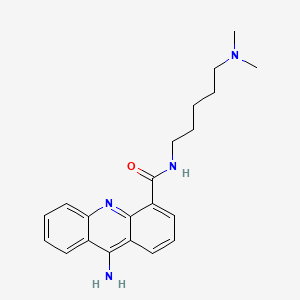
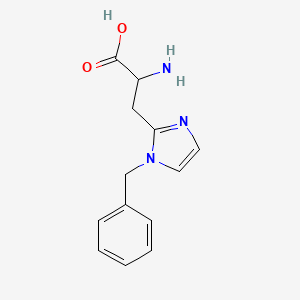
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
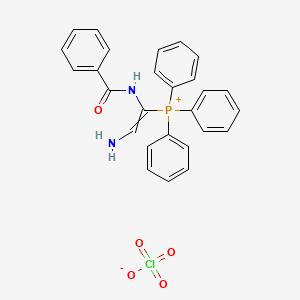
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
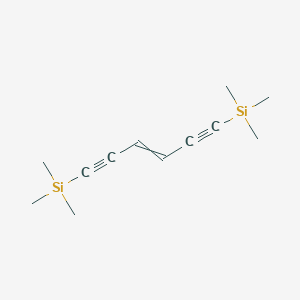
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
